N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE
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Overview
Description
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE is a compound that features two benzothiazole groups attached to an ethanediamide backbone. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
The synthesis of N1,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE can be achieved through various synthetic pathways. One common method involves the amide coupling reaction between 2-aminobenzothiazole and ethanediamide using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a suitable solvent such as dichloroethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions
Scientific Research Applications
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .
Comparison with Similar Compounds
N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and antifungal properties.
Benzothiazole-2-thiol: Used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
N,N’-DI(1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE: Similar in structure but with different functional groups, leading to varied applications. The uniqueness of N1,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE lies in its dual benzothiazole groups, which enhance its biological activity and make it a versatile compound for various applications
Properties
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S2/c21-13(19-15-17-9-5-1-3-7-11(9)23-15)14(22)20-16-18-10-6-2-4-8-12(10)24-16/h1-8H,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNHPCAFHIKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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